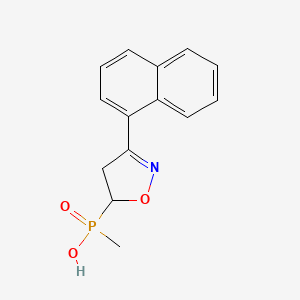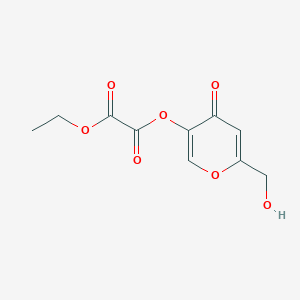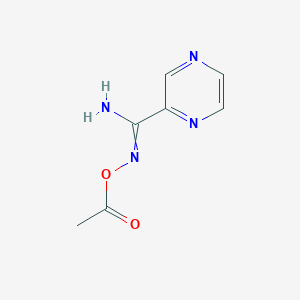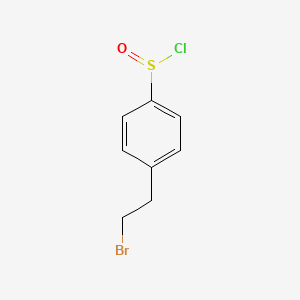
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9F3O2. It is a trifluoroacetate ester of 2-oxo-2-phenylethanol. This compound is known for its unique chemical properties due to the presence of both trifluoroacetate and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester typically involves the esterification of 2-oxo-2-phenylethanol with trifluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient for large-scale production and ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Produces trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: Yields 2-phenylethanol.
Substitution: Results in various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the ester. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or modifying proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, trifluoro-, phenyl ester: Similar structure but lacks the oxo group.
Acetic acid, 2-phenylethyl ester: Similar ester structure but without the trifluoroacetate group.
Trifluoroacetic acid, ethyl ester: Contains the trifluoroacetate group but with an ethyl ester instead of a phenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is unique due to the presence of both the trifluoroacetate and phenyl groups, which impart distinct chemical properties. The trifluoroacetate group enhances the compound’s reactivity, while the phenyl group provides stability and potential for further functionalization.
Propriétés
Numéro CAS |
115152-08-4 |
|---|---|
Formule moléculaire |
C10H7F3O3 |
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
phenacyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)16-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
CRGVZEVMZMSRKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




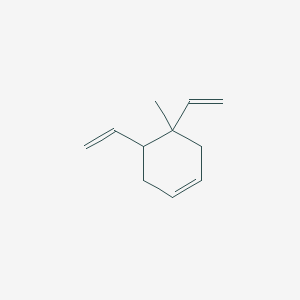
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
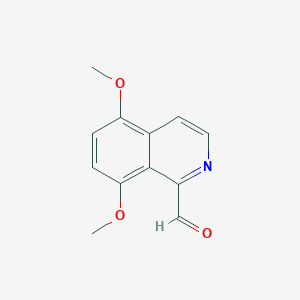
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
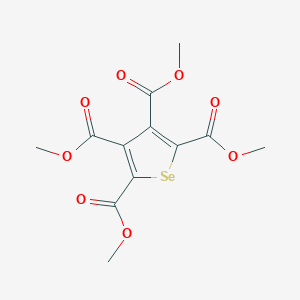
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
